molecular formula C8H9ClN2O2 B1606988 Ethyl 2-amino-6-chloroisonicotinate CAS No. 28056-05-5

Ethyl 2-amino-6-chloroisonicotinate

Cat. No.: B1606988
CAS No.: 28056-05-5
M. Wt: 200.62 g/mol
InChI Key: ZFTAEJJVVQTXKD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 2-amino-6-chloroisonicotinate is a chemical compound with the molecular formula C8H9ClN2O2 It is a derivative of pyridine, a heterocyclic aromatic organic compound

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 2-amino-6-chloroisonicotinate typically involves the reaction of 2-amino-6-chloropyridine with ethyl chloroformate. The reaction is carried out in the presence of a base such as triethylamine, which facilitates the formation of the desired ester product .

Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using similar reaction conditions. The process involves the use of large-scale reactors and continuous flow systems to ensure efficient production. The reaction mixture is typically purified using techniques such as recrystallization or chromatography to obtain the pure compound .

Chemical Reactions Analysis

Types of Reactions: Ethyl 2-amino-6-chloroisonicotinate undergoes various types of chemical reactions, including:

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium carbonate in polar solvents.

    Oxidation: Reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.

    Coupling Reactions: Palladium catalysts and boronic acids in the presence of bases.

Major Products Formed:

    Substitution Reactions: Formation of substituted pyridine derivatives.

    Oxidation and Reduction Reactions: Formation of corresponding oxides or amines.

    Coupling Reactions: Formation of biaryl compounds.

Mechanism of Action

The mechanism of action of Ethyl 2-amino-6-chloroisonicotinate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in disease pathways, thereby exerting therapeutic effects .

Comparison with Similar Compounds

  • Ethyl 2-chloropyridine-4-carboxylate
  • Methyl 6-chloropyridine-2-carboxylate
  • 2-Amino-6-chloropyridine

Comparison: Ethyl 2-amino-6-chloroisonicotinate is unique due to the presence of both amino and chloro substituents on the pyridine ring, which imparts distinct chemical reactivity and biological activity. Compared to similar compounds, it offers a versatile platform for the synthesis of various derivatives and has shown promising potential in scientific research .

Properties

CAS No.

28056-05-5

Molecular Formula

C8H9ClN2O2

Molecular Weight

200.62 g/mol

IUPAC Name

ethyl 2-amino-6-chloropyridine-4-carboxylate

InChI

InChI=1S/C8H9ClN2O2/c1-2-13-8(12)5-3-6(9)11-7(10)4-5/h3-4H,2H2,1H3,(H2,10,11)

InChI Key

ZFTAEJJVVQTXKD-UHFFFAOYSA-N

SMILES

CCOC(=O)C1=CC(=NC(=C1)Cl)N

Canonical SMILES

CCOC(=O)C1=CC(=NC(=C1)Cl)N

28056-05-5

Origin of Product

United States

Synthesis routes and methods

Procedure details

2-Amino-6-chloroisonicotinic acid (500 mg, 2.90 mmol) was dissolved in ethanol (29.0 mL), and the solution was stirred under heat and reflux for 3 hours after adding thionyl chloride (1.06 mL, 14.5 mmol). The solvent was then evaporated under reduced pressure. The residue was extracted with chloroform after adding a sodium hydrogen carbonate aqueous solution. The organic layer was dried over anhydrous sodium sulfate, and the solvent was evaporated under reduced pressure to give ethyl 2-amino-6-chloroisonicotinate (510 mg, yield 88%).
Quantity
500 mg
Type
reactant
Reaction Step One
Quantity
29 mL
Type
reactant
Reaction Step One
Quantity
1.06 mL
Type
reactant
Reaction Step Two

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